Electrophilicity Hierarchy in Methylation
In the synthesis of methyl perfluorooctyl ether from acyl chlorides, the yields obtained using a panel of methylating agents follow the identical order as their relative electrophilicity: methyl triflate > methyl mesylate > methyl tosylate [1]. This experimentally validated hierarchy demonstrates that methyl tosylate provides a reactivity profile intermediate between the highly reactive (and more hazardous) methyl mesylate and the slower alkyl iodides, enabling controlled methylation where excessive electrophilicity would promote undesired polyalkylation or substrate decomposition.
| Evidence Dimension | Methylating agent electrophilicity hierarchy and corresponding synthetic yield order |
|---|---|
| Target Compound Data | Methyl tosylate: intermediate position in yield hierarchy (specific yield value not reported; hierarchical position established) |
| Comparator Or Baseline | Methyl triflate (highest yield), methyl mesylate (second-highest yield) |
| Quantified Difference | Yield order: methyl triflate > methyl mesylate > methyl tosylate |
| Conditions | Alkylation of in situ generated fluorinated alkoxides with acyl chlorides and KF in diglyme at 80–100 °C |
Why This Matters
This tiered reactivity allows process chemists to select methyl tosylate when methyl mesylate or methyl triflate would drive the reaction too rapidly or non-selectively, avoiding yield loss from side reactions.
- [1] Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Arkivoc, 2003(3), 104–119. View Source
